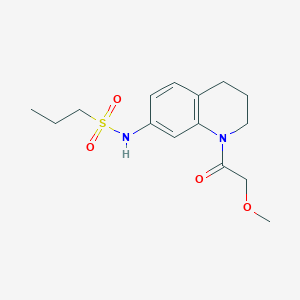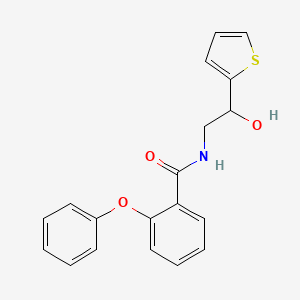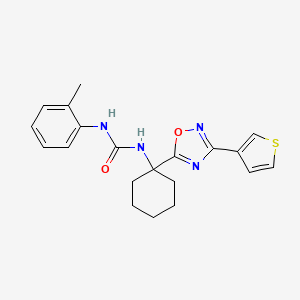![molecular formula C18H22N2O B2627524 3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine CAS No. 2380172-05-2](/img/structure/B2627524.png)
3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine, also known as AZD0328, is a small molecule drug that has shown potential in treating various diseases. It belongs to the class of azetidine compounds and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of cytokines and chemokines. By inhibiting PDE4, 3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine reduces the production of inflammatory mediators. 3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine has also been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine has been shown to have various biochemical and physiological effects. It has been found to reduce the production of cytokines and chemokines, which are involved in inflammation. 3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine has also been found to induce apoptosis in cancer cells by inhibiting angiogenesis and DNA repair. In addition, it has been studied for its potential in treating neurological disorders by modulating the activity of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine is its specificity towards the target enzymes and signaling pathways. It has been shown to have minimal off-target effects, which makes it a promising drug candidate. However, one of the limitations of 3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine is its low solubility, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine. One of the directions is to further investigate its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential in combination therapy with other drugs for the treatment of cancer. In addition, the development of new formulations and delivery methods can improve its solubility and bioavailability. Finally, further studies are needed to understand the long-term effects and safety of 3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine.
Synthesemethoden
The synthesis of 3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine involves a series of reactions that start with the condensation of 2,5-dimethylbenzaldehyde with 3-aminopyridine. The resulting product is then treated with sodium hydride to form the azetidine ring. Finally, the methoxy group is introduced using sodium methoxide. The overall yield of the synthesis process is around 30%.
Wissenschaftliche Forschungsanwendungen
3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine has been studied for its potential in treating various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. 3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, it has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[[1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-14-5-6-15(2)17(8-14)12-20-10-16(11-20)13-21-18-4-3-7-19-9-18/h3-9,16H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCMEQROVOWBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CC(C2)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Chlorophenyl)sulfonyl]-8-[(3-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2627443.png)

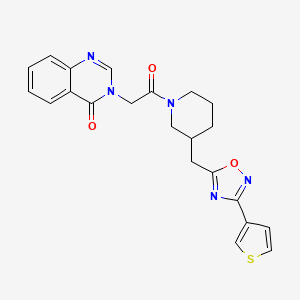
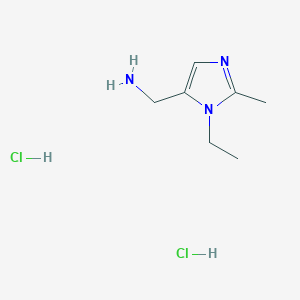

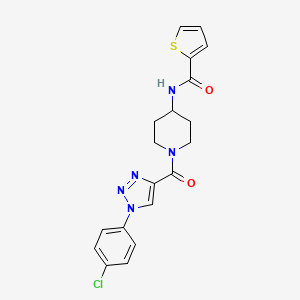

![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2627453.png)
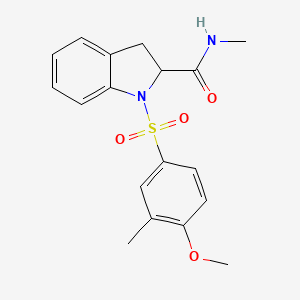
![11,12-Dimethyl-10-thia-3,4,5,6,8-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2627458.png)
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide](/img/no-structure.png)
